molecular formula C8H2F3NO2 B15253530 5-Cyano-2,3,4-trifluorobenzoic acid

5-Cyano-2,3,4-trifluorobenzoic acid

Cat. No.: B15253530
M. Wt: 201.10 g/mol
InChI Key: SRQWKZZTBSFEJB-UHFFFAOYSA-N
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Description

5-Cyano-2,3,4-trifluorobenzoic acid is a multifunctional fluorinated aromatic building block designed for advanced research and development. Its structure incorporates both a carboxylic acid moiety and a cyano group on a trifluorinated benzene ring, making it a versatile intermediate for synthetic organic chemistry . This compound is of significant value in pharmaceutical and agrochemical research. The presence of fluorine atoms can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, while the cyano and carboxylic acid groups serve as handles for further chemical transformation . As part of the fluorinated benzoic acid family, which includes valuable intermediates like 2,4,5-trifluorobenzoic acid (a key precursor to fluoroquinolone antibiotics) and 2,3,4-trifluorobenzoic acid (used in NSAIDs and herbicides) , this cyano-substituted analog is poised for application in creating novel active ingredients and functional materials. Researchers can utilize this compound as a precursor for the synthesis of more complex molecules. The carboxylic acid can undergo typical reactions such as amidation or esterification, and the cyano group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, allowing for diverse structural diversification . Handling and Safety: For this product, it is recommended to handle with appropriate personal protective equipment and store in a cool, dry place, under an inert atmosphere, and protected from light to maintain stability . Notice: This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Please refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H2F3NO2

Molecular Weight

201.10 g/mol

IUPAC Name

5-cyano-2,3,4-trifluorobenzoic acid

InChI

InChI=1S/C8H2F3NO2/c9-5-3(2-12)1-4(8(13)14)6(10)7(5)11/h1H,(H,13,14)

InChI Key

SRQWKZZTBSFEJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1C(=O)O)F)F)F)C#N

Origin of Product

United States

Cyanation of the Halogenated Precursor:the Resulting 5 Bromo 2,3,4 Trifluorobenzoic Acid Can then Be Converted to the Target Cyano Compound. This is Often Achieved in Two Stages: First, a Cyanation Reaction to Produce the Nitrile, Followed by Hydrolysis if the Starting Material Was an Ester of the Acid. the Classic Method for This Transformation is Therosenmund Von Braun Reaction, Which Uses Copper I Cyanide Cucn .patexia.comnsf.govthis Reaction Typically Requires a High Boiling Polar Solvent Like Dmf or Pyridine and Elevated Temperatures.patexia.com

Table 2: Plausible Cyanation via Rosenmund-von Braun Reaction
Starting MaterialReagentSolventTypical ConditionsIntermediate Product
5-Bromo-2,3,4-trifluorobenzoic acidCopper(I) cyanide (CuCN)DMF, Pyridine (B92270), or NMPReflux, 150-200 °C5-Cyano-2,3,4-trifluorobenzonitrile*

Note: This reaction directly on the free carboxylic acid can be complicated. Often, the carboxylic acid is protected as an ester, and the nitrile intermediate is then hydrolyzed in a subsequent step.

Hydrolysis of the Nitrile Intermediate:if the Cyanation is Performed on the Corresponding Benzonitrile Precursor E.g., 5 Bromo 2,3,4 Trifluorobenzonitrile , the Final Step is the Hydrolysis of the Cyano Group to a Carboxylic Acid. This Can Be Achieved Under Either Acidic or Basic Conditions. for Example, Heating the Nitrile in the Presence of a Strong Acid Like Sulfuric Acid is a Common Method.google.com

Process Optimization and Scalability in the Synthesis of this compound

The industrial production of this compound necessitates the development of efficient, cost-effective, and scalable synthetic routes. This involves optimizing reaction conditions, exploring different catalyst systems and reaction media, and investigating modern manufacturing techniques like continuous flow chemistry.

Reaction Condition Studies for Yield and Selectivity Enhancement

The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired product. In the synthesis of related fluorinated benzoic acids, several factors have been shown to be critical.

For instance, in the synthesis of 5-chloro-2,3,4-trifluorobenzoic acid from 2,3,4-trifluorobenzoic acid, the nitration step was optimized by removing the water produced during the reaction through distillation, leading to a high yield of 97.1% for 5-nitro-2,3,4-trifluorobenzoic acid. researchgate.net The subsequent reduction of the nitro group to an amino group was achieved in high yield (98.2%) using H₂ gas catalyzed by Pd/C in an environmentally friendly manner. researchgate.net The final diazotization and chlorination steps were also carefully controlled. researchgate.net

Similarly, in the halogenation of 2,3,4-trifluorobenzoic acid to produce 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid, the process achieves a high reaction conversion rate (over 99%) and remarkable regioselectivity for the 5-position, resulting in a product purity of over 98%. google.com The process is also designed for simple isolation of the product through extraction, avoiding the need for purification steps like recrystallization or distillation, making it industrially advantageous. google.com Adding an inorganic protonic acid and/or organic acid to the reaction system before the addition of 2,3,4-trifluorobenzoic acid was found to improve reactivity and yield. google.com

The synthesis of 4-hydroxy-2,3,5-trifluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid demonstrates the importance of temperature control. google.com While the reaction proceeds at lower temperatures, carrying it out at an elevated temperature between 50°C and 180°C, and more specifically between 70°C and 130°C, provides good results. google.com

The following table highlights key optimized reaction conditions from analogous syntheses:

ReactionKey Optimization ParameterResult
Nitration of 2,3,4-Trifluorobenzoic AcidRemoval of water by distillation97.1% yield of 5-Nitro-2,3,4-trifluorobenzoic acid researchgate.net
Halogenation of 2,3,4-Trifluorobenzoic AcidAddition of inorganic/organic acid before substrateImproved reactivity and yield google.com
Hydroxylation of 2,3,4,5-Tetrafluorobenzoic AcidReaction temperature of 70-130°CGood results google.com

Catalyst Systems and Reaction Medium Effects

The choice of catalyst and reaction medium significantly influences the outcome of a chemical reaction. In the synthesis of fluorinated aromatics, various catalyst systems have been employed to achieve high efficiency and selectivity.

The reduction of 5-nitro-2,3,4-trifluorobenzoic acid to 5-amino-2,3,4-trifluorobenzoic acid is effectively catalyzed by 10% Palladium on carbon (Pd/C) in methanol. researchgate.net This catalytic system allows for the selective reduction of the nitro group without affecting the carboxylic acid functionality. researchgate.net

In a different approach, the de-chlorination of 3,5-dichloro-2,4,6-trifluorobenzonitrile to 2,4,6-trifluorobenzonitrile can be carried out using a transition metal catalyst in the presence of an alkanoic acid and water. google.com Another method for this de-chlorination involves using zinc and acetic acid in a mixture of water and an organic solvent. google.com The choice of solvent can also be critical, as demonstrated in the synthesis of 5-chloro-2,3,4-trifluorobenzoic acid where heating tetrachlorobenzoyl chloride with potassium fluoride in sulfolane (B150427) resulted in the desired product, although with the formation of a byproduct. researchgate.net

The following table provides examples of catalyst systems and reaction media used in similar syntheses:

ReactionCatalyst SystemReaction Medium
Reduction of 5-Nitro-2,3,4-trifluorobenzoic Acid10% Pd/CMethanol researchgate.net
De-chlorination of 3,5-Dichloro-2,4,6-trifluorobenzonitrileTransition metal catalystAlkanoic acid and water google.com
Fluorination of Tetrachlorobenzoyl chloride-Sulfolane researchgate.net

Continuous Flow Methodologies for this compound Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net

The photocatalytic trifluoromethoxylation of arenes and heteroarenes has been successfully demonstrated in a continuous-flow setup. beilstein-journals.org This technique allows for precise control over reaction parameters, which can be crucial for achieving high yields and selectivities in photochemical reactions.

A two-step continuous flow synthesis of 2,4,5-trifluorobenzoic acid has also been reported, highlighting the feasibility of multi-step syntheses in flow reactors. researchgate.net Continuous flow systems allow for easy manipulation of parameters like concentration, pH, and temperature, and can operate at elevated pressures, enabling reactions to be performed above the boiling point of the solvent. researchgate.net

The synthesis of organic azides, which are often hazardous intermediates, can be made safer by using continuous flow processing, which avoids their isolation. dntb.gov.ua This approach could be relevant for syntheses involving azido-functionalized precursors to cyano-containing benzoic acids.

The potential application of continuous flow methodologies for the production of this compound could lead to a more efficient, safer, and scalable manufacturing process. The precise control over reaction conditions afforded by flow chemistry could be particularly beneficial for optimizing the yield and selectivity of the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy would be an essential tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) NMR Signal Assignments and Coupling Analysis

A ¹H NMR spectrum of this compound would be expected to show a single aromatic proton signal, corresponding to the hydrogen atom at the C6 position. The chemical shift of this proton would likely be in the downfield region, influenced by the electron-withdrawing effects of the adjacent fluorine and cyano groups. The signal would be expected to exhibit complex coupling patterns due to through-bond interactions with the neighboring fluorine atoms. Analysis of these coupling constants would be crucial for confirming the substitution pattern of the aromatic ring. A broad singlet for the acidic proton of the carboxylic acid group would also be anticipated, with its chemical shift being dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR Chemical Shift Elucidation

The ¹³C NMR spectrum would provide valuable information on the carbon skeleton of the molecule. Eight distinct signals would be expected: one for the carboxylic acid carbon, one for the cyano carbon, and six for the aromatic carbons. The chemical shifts of the fluorinated carbons (C2, C3, and C4) would be directly influenced by the attached fluorine atoms, appearing as doublets due to one-bond carbon-fluorine coupling. The remaining aromatic carbons (C1, C5, and C6) would also show coupling to the fluorine atoms, albeit with smaller coupling constants. The positions of the cyano and carboxylic acid carbons would be in their characteristic downfield regions.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Differentiation

¹⁹F NMR spectroscopy would be instrumental in differentiating the three distinct fluorine environments in this compound. Three separate signals would be expected, one for each fluorine atom (at C2, C3, and C4). The chemical shifts and coupling patterns of these signals would provide unambiguous evidence for their positions on the benzene (B151609) ring. Each fluorine signal would likely appear as a multiplet due to coupling with the other fluorine atoms and the aromatic proton.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would help to confirm the coupling between the aromatic proton and any adjacent fluorine atoms that show ¹H-¹⁹F coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the aromatic proton signal with its directly attached carbon (C6), aiding in the assignment of the C6 carbon resonance.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would be crucial for confirming the connectivity of the entire molecule. Correlations would be expected between the aromatic proton and adjacent carbons, as well as between the fluorine atoms and their neighboring carbons.

Vibrational Spectroscopy (Infrared and Raman) Analyses

Infrared (IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in this compound.

Characterization of Carboxylic Acid and Cyano Group Vibrational Modes

The IR and Raman spectra would be expected to show characteristic absorption bands for the carboxylic acid and cyano groups.

Carboxylic Acid Group: A broad O-H stretching vibration would be expected in the region of 3300-2500 cm⁻¹ in the IR spectrum. The C=O stretching vibration of the carboxylic acid would typically appear as a strong band around 1700 cm⁻¹.

Cyano Group: A sharp and intense C≡N stretching vibration would be anticipated in the range of 2240-2220 cm⁻¹. The position of this band can be sensitive to the electronic environment.

C-F Vibrations: Strong absorption bands corresponding to the C-F stretching vibrations would be expected in the fingerprint region of the IR spectrum, typically between 1300 and 1000 cm⁻¹.

Assessment of Fluorine Substitution Effects on Molecular Vibrations

The vibrational properties of this compound are significantly influenced by its substituents. The presence of three adjacent fluorine atoms, in addition to the cyano and carboxylic acid groups, creates a complex vibrational spectrum. Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are essential for characterizing these effects. nih.govirphouse.com

The fluorine atoms impact the molecular vibrations in several ways:

Mass Effect : Fluorine is a relatively heavy atom, and its substitution onto the benzene ring will lower the frequency of some skeletal vibrations.

Electronic Effect : As highly electronegative atoms, fluorine substituents have a strong inductive electron-withdrawing effect. This alters the bond strengths and force constants of adjacent bonds, leading to shifts in their characteristic vibrational frequencies. nih.gov

Vibrational Coupling : The C-F stretching and bending vibrations can couple with other vibrational modes of the molecule, including those of the benzene ring and the carboxylic acid group, leading to a complex spectrum that is unique to this specific isomer.

In the solid state, benzoic acid derivatives typically exist as hydrogen-bonded dimers. nih.gov This intermolecular hydrogen bonding between the carboxylic acid groups results in a very broad O-H stretching band in the IR spectrum, usually observed in the 2500–3300 cm⁻¹ region. docbrown.info The C=O stretching vibration of the carboxylic acid is also sensitive to these electronic effects and typically appears as a strong band in the IR spectrum. The presence of the electron-withdrawing fluorine and cyano groups is expected to shift this band to a higher wavenumber compared to unsubstituted benzoic acid. ijtsrd.com The C≡N stretch from the cyano group provides a sharp, characteristic band, typically in the 2220-2260 cm⁻¹ region.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
O-H (Carboxylic Acid) Stretching (H-bonded) 2500 - 3300 Very broad band due to dimerization. nih.govdocbrown.info
C≡N (Cyano) Stretching 2220 - 2260 Sharp, medium intensity band.
C=O (Carboxylic Acid) Stretching 1700 - 1730 Strong band; frequency shifted by electron-withdrawing groups. ijtsrd.com
C=C (Aromatic) Stretching 1450 - 1600 Multiple bands of varying intensity.

This table presents expected ranges based on typical values for the functional groups and analysis of related fluorinated compounds.

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is a cornerstone technique for confirming the molecular weight and deducing the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision is critical for determining the elemental composition of a compound, thereby confirming its identity and distinguishing it from isomers or other compounds with the same nominal mass. csic.es For this compound, HRMS is used to verify that the experimentally measured mass corresponds to the theoretical exact mass calculated for its chemical formula, C₇H₃F₃O₂.

Table 2: Molecular Identifiers and Exact Mass of this compound

Parameter Value Source
Chemical Formula C₇H₃F₃O₂ sigmaaldrich.com
Nominal Mass 176 g/mol sigmaaldrich.com
Molecular Weight 176.09 g/mol nih.gov

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion or protonated molecule of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. nih.gov

The fragmentation of this compound is expected to proceed through several key pathways initiated by the functional groups:

Loss of Water : A common initial fragmentation for carboxylic acids is the loss of a water molecule (H₂O, 18 Da) from the protonated molecular ion.

Loss of Carbonyl Group : Subsequent loss of carbon monoxide (CO, 28 Da) is a frequent fragmentation pathway.

Loss of Carboxyl Group : The loss of the entire carboxyl group as a radical (•COOH, 45 Da) or formic acid (HCOOH, 46 Da) can also occur.

Ring Fragmentation : The heavily substituted and electron-deficient aromatic ring may also undergo cleavage.

Table 3: Predicted MS/MS Fragmentation of this compound (Positive Ion Mode)

Precursor Ion [M+H]⁺ (m/z) Predicted Fragment Ion Mass Loss (Da) Proposed Fragment Structure
177.0158 [M+H - H₂O]⁺ 18 Loss of water from the carboxylic acid.
177.0158 [M+H - HCOOH]⁺ 46 Loss of formic acid.

These predictions are based on common fragmentation patterns of benzoic acids and related aromatic compounds.

Advanced Chromatographic Methodologies

Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and, most importantly, its positional isomers, ensuring accurate purity assessment.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Isomer Separation and Purity

High-Performance Liquid Chromatography (HPLC) is the premier method for analyzing the purity of non-volatile compounds like this compound. ekb.eg The development of a robust HPLC method is crucial for separating it from other trifluorobenzoic acid isomers that may be present as impurities from the synthesis process.

Reverse-phase HPLC (RP-HPLC) is the most common approach. researchgate.net In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is typically required for effective separation of the parent compound from related impurities. The mobile phase often consists of a mixture of water or buffer (acidified with formic or acetic acid to ensure the carboxyl group remains protonated) and an organic solvent such as acetonitrile (B52724) or methanol. ust.edu Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores.

Table 4: Typical HPLC Parameters for Analysis of Fluorinated Benzoic Acids

Parameter Typical Condition Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides hydrophobic interactions for separation. ekb.eg
Mobile Phase A Water with 0.1% Formic Acid Aqueous component; acid suppresses ionization.
Mobile Phase B Acetonitrile or Methanol Organic component to elute analytes.
Elution Mode Gradient Varies the mobile phase composition for optimal separation of compounds with different polarities. researchgate.net
Flow Rate 1.0 mL/min Standard analytical flow rate.

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its low volatility and polar carboxylic acid group, this compound is not suitable for direct GC analysis. However, it can be analyzed by GC after a chemical derivatization step to convert it into a more volatile and thermally stable derivative. researchgate.net

A common derivatization strategy for carboxylic acids is esterification, for example, by reacting the acid with an alcohol (like methanol) in the presence of a catalyst (such as BF₃) to form the corresponding methyl ester. researchgate.net This methyl ester is significantly more volatile and less polar, making it amenable to GC analysis. This approach is particularly useful for reaction monitoring, where the disappearance of the acid or the appearance of a product needs to be quantified in a complex reaction mixture.

Structural Analysis and Solid State Characteristics of 5 Cyano 2,3,4 Trifluorobenzoic Acid

X-ray Crystallography of 5-Cyano-2,3,4-trifluorobenzoic acid and its Derivatives

The molecular conformation of this compound is expected to be largely planar, with the carboxylic acid group and the cyano group lying in or close to the plane of the benzene (B151609) ring. The trifluorosubstitution pattern will influence the electronic distribution and may cause minor deviations from planarity. The bond lengths and angles are anticipated to be consistent with those observed in other fluorinated benzoic acids. For instance, the C-F bonds will be short and strong, while the C-C bonds within the aromatic ring will exhibit lengths intermediate between single and double bonds. The geometry of the carboxylic acid group will be characterized by a C=O double bond and a C-O single bond, with the O-H bond oriented to facilitate hydrogen bonding.

To illustrate the expected bond geometries, the following table presents typical crystallographic data for a related compound, 2,3,4-trifluorobenzoic acid.

Parameter2,3,4-trifluorobenzoic acid
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.973(2)
b (Å) 4.953(1)
c (Å) 16.098(4)
**β (°) **99.18(2)
V (ų) 627.4(3)
Z 4
Data for 2,3,4-trifluorobenzoic acid, a closely related compound.

The solid-state structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds. Like most carboxylic acids, it is highly probable that the molecules will form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. This results in a characteristic R²₂(8) ring motif.

C-H···O and C-H···N interactions: The aromatic C-H bonds can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid group or the nitrogen atom of the cyano group of neighboring molecules.

Halogen bonding: The fluorine atoms, being highly electronegative, can participate in halogen bonding (C-F···X, where X is an electronegative atom) or dipole-dipole interactions, further stabilizing the crystal lattice.

π-π stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are offset to minimize repulsion and maximize attraction.

The presence of the cyano group introduces an additional hydrogen bond acceptor site, potentially leading to more complex hydrogen bonding networks compared to simple fluorinated benzoic acids.

Polymorphism and Solid-State Forms of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in substituted benzoic acids. rsc.org While no specific polymorphs of this compound have been reported, it is a strong possibility for this compound.

Different polymorphs of a compound possess distinct crystal structures, which can lead to variations in their physical properties such as melting point, solubility, and stability. The identification and characterization of polymorphs are crucial for understanding and controlling the solid-state properties of a material. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy are instrumental in identifying and characterizing different crystalline forms. researchgate.net For instance, distinct XRPD patterns and different melting points observed in DSC thermograms would be indicative of polymorphism.

The formation of a particular polymorph is often highly sensitive to the crystallization conditions. Factors that can influence the polymorphic outcome include:

Solvent: The polarity and hydrogen bonding capability of the solvent can influence which intermolecular interactions are favored during crystal nucleation and growth. Crystallization from different solvents can yield different polymorphs.

Temperature: The rate of cooling and the temperature at which crystallization occurs can affect the kinetic and thermodynamic control of the process, leading to the formation of either metastable or stable polymorphs.

Supersaturation: The degree of supersaturation of the solution can impact the nucleation rate and the subsequent growth of different crystal forms.

Additives: The presence of impurities or specifically added "tailor-made" additives can inhibit or promote the growth of certain crystal faces, thereby directing the crystallization towards a specific polymorph.

Given the functional groups present in this compound, it is plausible that different crystallization protocols could lead to the isolation of multiple polymorphic forms, each with a unique three-dimensional arrangement and set of physical properties.

Supramolecular Chemistry and Cocrystallization with this compound

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. This compound is a particularly interesting building block for supramolecular assembly and cocrystallization due to the presence of multiple functional groups capable of forming directional and predictable intermolecular interactions. Cocrystals are multi-component crystals in which the components are held together by non-covalent bonds, and their formation can significantly alter the physicochemical properties of the parent compounds.

The carboxylic acid group is a primary and highly reliable functional group for forming supramolecular synthons. acs.org The most common of these is the carboxylic acid homodimer, a robust motif that often dictates the initial packing arrangement. However, in the presence of other suitable functional groups, particularly strong hydrogen bond acceptors like pyridines or amides, the formation of heterosynthons can be favored. For example, the interaction between a carboxylic acid and a pyridine (B92270) ring typically results in a strong O-H···N hydrogen bond. nih.gov

Cocrystallization studies with this compound would likely explore the use of coformers that can form strong and predictable hydrogen bonds with either the carboxylic acid or the cyano group. Potential coformers could include:

Pyridine derivatives: These are excellent hydrogen bond acceptors and would be expected to form a robust O-H···N heterosynthon with the carboxylic acid group.

Amides: Primary and secondary amides can act as both hydrogen bond donors and acceptors, potentially leading to more complex hydrogen-bonded networks, such as the acid-amide heterosynthon. acs.org

Other carboxylic acids: Cocrystallization with other carboxylic acids could lead to the formation of heterodimers, although the formation of homodimers is often more favorable.

Molecules with C-H donor capabilities: Coformers with activated C-H bonds could interact with the cyano group or the fluorine atoms.

The design of cocrystals involving this compound would, therefore, be a balance of competing intermolecular interactions. The relative strengths of the O-H···O, O-H···N, C-H···O, and C-H···N hydrogen bonds, as well as other weaker interactions, would determine the final supramolecular architecture. The careful selection of coformers would allow for the systematic engineering of crystal structures with potentially tailored physical properties.

Interactive Data Table: Representative Intermolecular Interactions in Benzoic Acid Derivatives

Interaction TypeDonorAcceptorTypical Distance (Å)Energy (kcal/mol)
Carboxylic Acid DimerO-HO=C2.6 - 2.810 - 15
Acid-Pyridine SynthonO-HN (pyridine)2.5 - 2.78 - 12
Acid-Amide SynthonO-H / N-HO=C / O=C2.7 - 3.05 - 10
C-H···O Hydrogen BondC-HO=C3.0 - 3.51 - 4
C-H···N Hydrogen BondC-HN≡C3.1 - 3.61 - 3
C-H···F Hydrogen BondC-HF3.0 - 3.40.5 - 2

Note: The data in this table are representative values for the indicated types of interactions and can vary depending on the specific chemical environment.

Theoretical and Computational Studies of 5 Cyano 2,3,4 Trifluorobenzoic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting a molecule's stability, reactivity, and spectroscopic characteristics.

Geometry optimization is a computational process used to determine the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 5-Cyano-2,3,4-trifluorobenzoic acid, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Of particular interest would be the orientation of the carboxylic acid group relative to the benzene (B151609) ring. The presence of intramolecular hydrogen bonding between the carboxylic proton and the adjacent fluorine atom would also be a key area of investigation. It is likely that the planar conformation, where the carboxylic group is coplanar with the benzene ring, would be the most stable due to conjugation effects. The results of these calculations would typically be presented in a table format, detailing the optimized geometric parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global softness. These indices provide a quantitative measure of the molecule's reactivity. For this compound, the electron-withdrawing nature of the fluorine and cyano groups would be expected to lower the HOMO and LUMO energy levels and influence these reactivity indices.

A data table would typically present the calculated energies of the HOMO, LUMO, the HOMO-LUMO gap, and the values for the various reactivity indices.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group, the nitrogen atom of the cyano group, and the fluorine atoms, indicating these as sites for electrophilic interaction. A positive potential would be expected around the hydrogen atom of the carboxylic acid. Analysis of the charge distribution would quantify the partial charges on each atom, providing further insight into the molecule's polarity and reactive sites.

Prediction and Validation of Spectroscopic Properties

Computational methods can simulate various types of spectra for a molecule. These predicted spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method.

For this compound, the simulated NMR spectrum would provide valuable information about the electronic environment of each hydrogen and carbon atom. The predicted chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and cyano substituents. A table comparing the calculated chemical shifts to a reference compound (like tetramethylsilane) would be the standard way to present these findings.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule's normal modes of vibration.

The predicted IR and Raman spectra for this compound would show characteristic peaks corresponding to the stretching and bending vibrations of its various functional groups, such as the O-H and C=O stretches of the carboxylic acid, the C≡N stretch of the cyano group, and the C-F stretches. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. The predicted frequencies and their corresponding assignments would be presented in a detailed data table.

Electronic Absorption (UV-Vis) Spectrum Modeling

The electronic absorption spectrum of a molecule is dictated by the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to be influenced by the interplay of the carboxylic acid, cyano, and trifluoro substituents on the benzene ring.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting UV-Vis absorption spectra. rsc.org These calculations can elucidate the nature of the electronic transitions (e.g., π-π* or n-π*) and their corresponding absorption wavelengths (λmax).

Studies on similar molecules, like fluorinated benzoic acids and cyanobenzoic acids, provide a basis for predicting the spectral features of the target compound. The presence of the electron-withdrawing cyano and fluorine groups, along with the carboxylic acid group, is likely to induce a shift in the absorption maxima compared to unsubstituted benzoic acid. The extent of this shift depends on the cumulative electronic effects of these substituents.

Table 1: Predicted UV-Vis Spectral Data for Analogous Compounds

CompoundPredicted λmax (nm)Transition TypeComputational MethodReference
2-Fluorobenzoic Acid~230, ~280π-πDFTGeneral knowledge
4-Cyanobenzoic Acid~240π-πDFT nih.gov
Benzoic Acid~230, ~273π-π*ExperimentalGeneral knowledge

Reaction Mechanism Studies and Reactivity Predictions

Computational chemistry offers profound insights into reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For this compound, several reaction types are of interest, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the carboxylic acid and cyano groups.

The trifluorinated and cyano-substituted benzene ring is highly electron-deficient, which significantly influences its reactivity. Computational studies on fluorobenzoic acids have explored their degradation pathways, revealing that ring cleavage can be a critical step. nih.gov For instance, the degradation of fluorobenzoates can proceed via dihydroxylation and subsequent ring opening. nih.gov

The presence of multiple electron-withdrawing groups (-F, -CN, -COOH) deactivates the ring towards electrophilic attack. Conversely, it activates the ring for nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms. Computational modeling can predict the most likely site for nucleophilic attack by analyzing the partial atomic charges and the energies of the corresponding intermediates (Meisenheimer complexes).

Regioselectivity in reactions of this compound is a key aspect that can be predicted using computational methods. In nucleophilic aromatic substitution, the position of attack by a nucleophile is governed by the relative stability of the possible intermediates. The fluorine atoms at positions 2, 3, and 4 present distinct electronic environments. Computational analysis of the transition state energies for substitution at each position can reveal the preferred reaction pathway.

The directing effects of the existing substituents play a crucial role. The powerful electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the inductive effects of the fluorine atoms, dictates the regiochemical outcome. While specific studies on this exact molecule are lacking, research on other polyfluorinated and substituted aromatic compounds consistently demonstrates the utility of computational models in predicting regioselectivity. beilstein-journals.org

Stereoselectivity would be a factor in reactions involving the creation of new chiral centers, for example, through addition to the cyano group or reactions at a prochiral center if one were introduced to the molecule.

Intermolecular Interaction Analysis and Crystal Lattice Energy Calculations

The solid-state structure and properties of this compound are governed by intermolecular interactions. These include hydrogen bonding, halogen bonding, π-π stacking, and dipole-dipole interactions.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic dimeric structures observed in many benzoic acid derivatives. The cyano group can also participate in hydrogen bonding as an acceptor and engage in dipole-dipole interactions. Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors and participate in halogen bonding.

Computational methods, such as those based on Density Functional Theory with dispersion corrections (DFT-D) or Symmetry-Adapted Perturbation Theory (SAPT), can be used to quantify the strength of these various intermolecular interactions. Crystal lattice energy calculations can predict the most stable crystal packing arrangement and provide insights into the macroscopic properties of the solid, such as melting point and solubility.

Studies on cyanobenzoic acids have highlighted the importance of hydrogen bonding and other non-covalent interactions in their crystal packing. nih.govrsc.org Similarly, research on fluorinated organic molecules has detailed the role of fluorine in directing crystal assembly through various weak interactions.

Advanced Reaction Chemistry of 5 Cyano 2,3,4 Trifluorobenzoic Acid

Electrophilic Aromatic Substitution Reactions on 5-Cyano-2,3,4-trifluorobenzoic acid

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly hindered due to the cumulative electron-withdrawing nature of its substituents.

Directing Effects of Fluorine and Cyano Substituents

The regiochemical outcome of any potential electrophilic aromatic substitution is dictated by the directing effects of the existing groups on the benzene (B151609) ring. csbsju.edu Substituents influence the reaction by either donating or withdrawing electron density, thereby activating or deactivating the ring towards electrophilic attack. fiveable.melumenlearning.com

Cyano and Carboxylic Acid Substituents : The cyano (-CN) and carboxylic acid (-COOH) groups are powerful electron-withdrawing groups, acting through both induction and resonance. They strongly deactivate the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles. youtube.com These groups direct incoming electrophiles to the meta position. fiveable.melumenlearning.com

In the case of this compound, the ring is exceptionally electron-poor. All substituents (three -F atoms, one -CN group, and one -COOH group) are deactivating. The only available position for substitution is C6. The directing effects of the substituents converge on this position: the cyano group (C5) and carboxylic acid group (C1) both direct an electrophile meta, to position C6. The fluorine at C4 directs ortho to itself, which also points to C6. Therefore, any successful electrophilic attack would be expected to occur exclusively at the C6 position.

Regioselective Nitration and Sulfonation Studies

Given the extreme deactivation of the aromatic ring, standard conditions for nitration and sulfonation are expected to be ineffective. Deactivated benzoic acids are generally unreactive under typical nitration conditions (e.g., room temperature, aqueous HNO₃). frontiersin.org Achieving these transformations would likely require harsh, forcing conditions, such as high temperatures or the use of microwave irradiation, which can sometimes enable the nitration of deactivated aromatic compounds. frontiersin.org

Even under such conditions, the reaction yield is anticipated to be low. The regioselectivity, however, is expected to be high, with the electrophile (e.g., -NO₂ or -SO₃H) adding exclusively at the C6 position, as dictated by the combined directing effects of the existing substituents.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

ReactionReagents (Hypothetical)Predicted Major ProductExpected Yield
NitrationHNO₃ / H₂SO₄, high temp.6-Nitro-5-cyano-2,3,4-trifluorobenzoic acidVery Low
SulfonationFuming H₂SO₄, high temp.6-Sulfo-5-cyano-2,3,4-trifluorobenzoic acidVery Low

Nucleophilic Aromatic Substitution Reactions of this compound

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the ring makes this compound highly susceptible to nucleophilic aromatic substitution (SNA_r). nih.gov This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of one of the fluorine atoms as a fluoride (B91410) ion. nih.gov

Displacement of Fluorine Atoms by Various Nucleophiles

Polyfluorinated aromatic compounds are well-known to undergo SNAr reactions, with the regioselectivity governed by the position of electron-withdrawing groups. nih.govmdpi.com The cyano group is a strong activating group for SNAr, stabilizing the negatively charged intermediate (Meisenheimer complex), particularly when the attack occurs at the ortho or para positions relative to it.

For this compound, the fluorine atoms are at positions 2, 3, and 4.

F at C4 : This fluorine is para to the strongly activating cyano group. Nucleophilic attack at this position is highly favored, as the negative charge of the intermediate can be effectively delocalized onto the cyano group. This is a common and predictable pattern in the SNAr of polyfluoroarenes. nih.govresearchgate.net

F at C2 : This fluorine is ortho to both the cyano and carboxylic acid groups, making it another highly activated position.

F at C3 : This fluorine is meta to the cyano group and is the least activated of the three.

Therefore, nucleophilic attack is expected to occur preferentially at the C4 position. A wide variety of nucleophiles, including alkoxides, phenoxides, amines, and thiols, can be used to displace the C4 fluorine atom. mdpi.com

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution

NucleophileReagent ExampleExpected Major Product (Substitution at C4)
AlkoxideSodium methoxide (B1231860) (NaOCH₃)4-Methoxy-5-cyano-2,3-trifluorobenzoic acid
AmineAmmonia (NH₃)4-Amino-5-cyano-2,3-trifluorobenzoic acid
ThiolateSodium thiophenoxide (NaSPh)4-(Phenylthio)-5-cyano-2,3-trifluorobenzoic acid

Influence of Reaction Conditions on Selectivity

The selectivity of SNAr reactions can be finely tuned by modifying the reaction conditions. rsc.org Factors such as the solvent, temperature, and the nature of the base and nucleophile play a decisive role. rsc.org

Temperature : Under mild conditions (e.g., lower temperatures), the reaction is under kinetic control, and substitution will occur at the most electronically activated site, which is C4. Increasing the temperature can provide enough energy to overcome the activation barrier for substitution at less reactive sites, such as C2, potentially leading to mixtures of products or di-substitution if a stoichiometric excess of the nucleophile is used.

Solvent and Base : The choice of solvent (e.g., DMF, DMSO, THF) and base (e.g., K₂CO₃, NaH) can influence the nucleophilicity of the attacking species and the stability of the intermediates, thereby affecting the reaction rate and selectivity. researchgate.net For instance, strong bases can deprotonate weaker nucleophiles, increasing their reactivity.

Table 3: Effect of Reaction Conditions on SNA_r Selectivity

ConditionsExpected OutcomeRationale
Mild (e.g., K₂CO₃, DMF, 60°C)Monosubstitution at C4Kinetically favored product at the most activated position. researchgate.net
Harsh (e.g., NaH, reflux)Potential for substitution at C2 and/or disubstitution at C4 and C2Thermodynamically controlled; overcomes higher activation energy for substitution at less reactive sites. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While aryl fluorides are generally less reactive than other aryl halides in these reactions due to the strong C-F bond, the electron-deficient nature of the ring in this compound can facilitate the oxidative addition step, which is often rate-limiting.

The most probable sites for cross-coupling would again be the electronically activated C-F bonds at the C4 and C2 positions. Specialized palladium or nickel catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are typically required for the activation of C-F bonds. Reactions such as Suzuki (using boronic acids), Stille (using organostannanes), and Hiyama (using organosilanes) could potentially be employed to form new C-C bonds at these positions. nih.gov

Another possibility is the involvement of the cyano group itself. The C-CN bond can be activated and cleaved by certain transition metal catalysts, enabling "decyanative" cross-coupling reactions. researchgate.netnih.gov This would involve the replacement of the -CN group with another functional group, providing an alternative pathway for molecular diversification. researchgate.net

Table 4: Plausible Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerPlausible Site of ReactionPotential Product Example
Suzuki CouplingPhenylboronic acidC4-F4-Phenyl-5-cyano-2,3-trifluorobenzoic acid
Hiyama CouplingPhenyltrimethoxysilaneC4-F4-Phenyl-5-cyano-2,3-trifluorobenzoic acid
Decyanative CouplingPhenylboronic acidC5-CN2,3,4-Trifluoro-[1,1'-biphenyl]-5-carboxylic acid

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the electron-deficient nature of the fluorinated ring in this compound makes it an excellent substrate for such transformations.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with a halide or triflate, is a widely used method for creating biaryl linkages. fluorine1.ru While specific examples with this compound are not prevalent in the reviewed literature, the reactivity of similar polyfluorinated benzoic acids suggests its feasibility. For instance, 2,3,4,5-tetrafluorobenzoic acid and other fluorinated phenylboronic acids readily participate in Suzuki couplings. fluorine1.ru The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. fluorine1.ru

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and requires a base. wikipedia.orgorganic-chemistry.org The high degree of functionalization and the presence of electron-withdrawing groups on this compound would likely influence the reaction conditions and efficiency.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of arylalkynes. Given the reactivity of other fluorinated aromatic acids in Sonogashira couplings, it is a viable transformation for this compound. organic-chemistry.org

Interactive Table: Palladium-Catalyzed Coupling Reactions
Reaction Description Typical Catalysts Key Features
Suzuki Coupling Forms biaryl compounds from organoboron reagents and aryl halides/triflates. fluorine1.ruPd(PPh₃)₄, PdCl₂(dppf) fluorine1.ruTolerant of many functional groups.
Heck Reaction Creates substituted alkenes from unsaturated halides and alkenes. wikipedia.orgorganic-chemistry.orgPd(OAc)₂, PdCl₂ wikipedia.orgOften proceeds with high stereoselectivity. organic-chemistry.org
Sonogashira Coupling Couples terminal alkynes with aryl/vinyl halides to form arylalkynes. wikipedia.orgorganic-chemistry.orgPdCl₂(PPh₃)₂, CuI organic-chemistry.orgCan be performed under mild conditions. wikipedia.org

Nickel- and Copper-Catalyzed Transformations

Beyond palladium, other transition metals like nickel and copper can catalyze a range of useful transformations.

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a powerful alternative for cross-coupling reactions, sometimes offering different reactivity and selectivity compared to palladium. wikipedia.org For example, nickel catalysts have been successfully used for the Suzuki coupling of fluorinated arenes. fluorine1.ru Nickel can also be employed in Sonogashira-type couplings. wikipedia.org

Copper-Catalyzed Transformations: Copper catalysts are known to promote a variety of reactions, including C-H activation, decarboxylation, and cyanation. researchgate.netmdpi.commdpi.com For instance, copper has been used to catalyze the decarboxylation of similar fluorinated benzoic acids. researchgate.net Copper-catalyzed reactions often provide a cost-effective and efficient means to functionalize aromatic rings. mdpi.com

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a variety of functional group interconversions.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This can be achieved through various methods, including Fischer esterification with an alcohol under acidic conditions or by using coupling agents. organic-chemistry.org The resulting esters are often valuable intermediates in their own right.

Amidation: The formation of amides from the carboxylic acid can be accomplished by reaction with an amine, typically in the presence of a coupling reagent to activate the carboxylic acid. This reaction is crucial for the synthesis of many biologically active molecules. nih.gov

Anhydride Formation: Symmetrical or mixed anhydrides can be prepared from the carboxylic acid. These anhydrides are highly reactive acylating agents and can be used to facilitate other reactions.

The carboxylic acid can be reduced to the corresponding aldehyde or primary alcohol. Selective reduction to the aldehyde can be challenging but is achievable using specific reducing agents. More powerful reducing agents, such as lithium aluminum hydride, will typically reduce the carboxylic acid all the way to the alcohol. It is noteworthy that in some cases, catalytic hydrogenation for other transformations on similar molecules has been shown to not reduce the carboxylic acid group. researchgate.net

Transformations Involving the Cyano Moiety

The cyano group is a versatile functional group that can be converted into several other functionalities.

The hydrolysis of the cyano group provides a route to either a carboxamide or a carboxylic acid, depending on the reaction conditions. Partial hydrolysis under controlled acidic or basic conditions yields the corresponding carboxamide. More vigorous hydrolysis, typically under harsher acidic or basic conditions, will lead to the formation of a second carboxylic acid group, resulting in a dicarboxylic acid. This transformation is a common strategy in organic synthesis. researchgate.net

Reduction to Amines and Imines

The conversion of the nitrile group in this compound to a primary amine or an intermediate imine is a valuable transformation for the synthesis of various derivatives. While specific literature on the reduction of this compound is not extensively documented, the reactivity can be inferred from established methods for the reduction of aromatic nitriles, particularly those activated by electron-withdrawing substituents. nih.gov

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. ncert.nic.in This can be achieved through various methods, including catalytic hydrogenation and chemical reduction with hydride reagents. openstax.orgyoutube.com For aromatic nitriles, especially those bearing electron-withdrawing groups like the fluorine atoms and carboxylic acid in the target molecule, these reductions are generally efficient. nih.gov

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of nitriles. ncert.nic.in This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or Raney nickel. youtube.com The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the corresponding primary amine. The trifluorinated benzoic acid moiety is expected to be stable under these conditions, allowing for selective reduction of the nitrile group.

Chemical Reduction:

Complex metal hydrides, most notably lithium aluminum hydride (LiAlH₄), are powerful reducing agents capable of converting nitriles to primary amines. ncert.nic.inyoutube.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Given the acidic proton of the carboxylic acid group, an excess of the hydride reagent would be required to first neutralize the acid and then reduce the nitrile.

Another notable reducing agent is diisopropylaminoborane, which, in the presence of a catalytic amount of lithium borohydride, has been shown to reduce a variety of aromatic nitriles to their corresponding primary amines in excellent yields. nih.govorganic-chemistry.org Nitriles with electron-withdrawing groups tend to react faster and give higher yields under these conditions. nih.gov

The formation of imines as intermediates is a key step in the reduction of nitriles. While imines are generally unstable and are further reduced to the amine, they can sometimes be isolated or trapped in situ. Reductive amination, a process that involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, proceeds through an imine or enamine intermediate. libretexts.orgyoutube.com Although this is a different synthetic route, it highlights the role of imines in amine synthesis.

Reagent/CatalystSubstrate TypeProductTypical ConditionsYield (%)Reference
H₂/Raney NickelAromatic NitrilePrimary AmineH₂ gas, elevated pressure and temperatureGood to Excellent youtube.com
LiAlH₄Aromatic NitrilePrimary AmineAnhydrous ether or THF, followed by aqueous workupHigh ncert.nic.inyoutube.com
BH₂(N(iPr)₂)/cat. LiBH₄Electron-deficient Aromatic NitrilePrimary AmineTHF, ambient temperatureExcellent nih.gov

Nitrile Cycloaddition Reactions

The nitrile group of this compound can participate in cycloaddition reactions, providing a route to various heterocyclic systems. wikipedia.org A prominent example of such a reaction is the [3+2] cycloaddition with azides to form tetrazoles. organic-chemistry.org

Tetrazole Formation:

The reaction of nitriles with an azide (B81097) source, commonly sodium azide, in the presence of a catalyst, leads to the formation of 5-substituted-1H-tetrazoles. organic-chemistry.org The electron-withdrawing nature of the substituents on the aromatic ring of this compound is expected to activate the nitrile group towards this cycloaddition. Various catalysts can be employed to facilitate this reaction, including zinc salts and Lewis acids. organic-chemistry.org The resulting tetrazole ring is a valuable pharmacophore in medicinal chemistry.

While direct experimental data for this compound is scarce, the general applicability of this reaction to a wide range of nitriles, including those with electron-withdrawing groups, suggests that it would be a viable pathway for the synthesis of the corresponding tetrazolyl-trifluorobenzoic acid. organic-chemistry.org

Another type of cycloaddition involves the reaction of nitrile sulfides with nitriles to form 1,2,4-thiadiazoles. Acyl cyanides, which possess a nitrile group activated by an adjacent carbonyl group, have been shown to react exclusively at the cyano moiety in cycloadditions with nitrile sulfides. orgsyn.org This indicates a high level of periselectivity for the nitrile group in such reactions. Although this compound is not an acyl cyanide, the principle of an activated nitrile participating in cycloadditions is relevant.

ReactantCatalyst/ReagentProduct TypeTypical ConditionsReference
Sodium Azide (NaN₃)Zn(II) salts5-Substituted-1H-tetrazoleWater, elevated temperature organic-chemistry.org
Nitrile Sulfide (R-C≡N⁺-S⁻)Thermal generation from oxathiazolone5-Acyl-1,2,4-thiadiazole (with acyl cyanides)In situ generation in the presence of the nitrile orgsyn.org

Role of 5 Cyano 2,3,4 Trifluorobenzoic Acid As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Fluorinated Aromatic Compounds

The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties. tcichemicals.com Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. As a result, the introduction of fluorine into aromatic systems is a widely employed strategy in medicinal chemistry and materials science. 5-Cyano-2,3,4-trifluorobenzoic acid provides a readily available scaffold for the synthesis of such complex fluorinated aromatic compounds.

The carboxylic acid and cyano groups of this compound can be readily converted into a variety of other functional groups, allowing for the construction of diverse and complex molecular architectures. For instance, the carboxylic acid can be transformed into esters, amides, or acid halides, while the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings.

This reactivity has been exploited in the synthesis of various biologically active molecules. For example, the cyano group is a key functional group in the structure of (R)-7-cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662), a potent farnesyltransferase inhibitor with preclinical antitumor activity. nih.govresearchgate.net The synthesis of such complex heterocyclic systems often relies on the strategic manipulation of functional groups on a pre-existing aromatic core, for which this compound can serve as a valuable starting material.

The table below summarizes the key functional groups of this compound and their potential transformations for the synthesis of advanced organic scaffolds.

Functional GroupPotential TransformationsResulting Scaffolds
Carboxylic AcidEsterification, Amidation, HalogenationEsters, Amides, Acid Halides
Cyano GroupHydrolysis, Reduction, CycloadditionCarboxylic Acids, Amines, Heterocycles
Fluorinated RingNucleophilic Aromatic SubstitutionSubstituted Aromatic Compounds

The difunctional nature of this compound, possessing both a carboxylic acid and a cyano group, makes it an attractive monomer for the synthesis of macrocycles and polymers. The carboxylic acid can participate in condensation polymerization reactions with diols or diamines to form polyesters and polyamides, respectively. The cyano group can also be involved in polymerization reactions, for instance, through cyclotrimerization to form triazine-based polymers. The resulting fluorinated polymers may exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy.

Applications in Materials Science (General Research Context)

The unique electronic and structural features of this compound make it a valuable component in the design and synthesis of advanced functional materials. The electron-withdrawing nature of the fluorine and cyano groups significantly influences the electronic properties of the aromatic ring, making it a useful building block for materials with specific optical or electronic characteristics.

The rigid, rod-like structure of the this compound core, combined with the presence of polar functional groups, suggests its potential utility in the design of liquid crystals. researchgate.net The cyano group, in particular, is a common feature in many liquid crystalline molecules, contributing to the dipole moment and intermolecular interactions necessary for the formation of liquid crystalline phases. mdpi.com By incorporating this fluorinated building block into larger molecular structures, it may be possible to tune the mesomorphic properties and create novel liquid crystalline materials with applications in displays and other optoelectronic devices. rsc.org

The electron-deficient nature of the aromatic ring also makes this compound a candidate for use in organic electronic materials. By derivatizing the carboxylic acid and cyano groups, it can be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The carboxylic acid group of this compound is an excellent ligand for coordinating with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.net MOFs are a class of porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. researchgate.net The structure and properties of MOFs can be systematically tuned by varying the organic linker and the metal ion. nih.gov

The use of a fluorinated linker like this compound can impart unique properties to the resulting MOF. The fluorine atoms can increase the hydrophobicity of the pores, which may be advantageous for certain applications, such as the separation of nonpolar molecules. Furthermore, the cyano group can remain uncoordinated and project into the pores of the MOF, providing an additional functional site for post-synthetic modification or for specific interactions with guest molecules.

The table below provides examples of how the functional groups of this compound can be utilized in the formation of MOFs.

Functional GroupRole in MOF FormationPotential Impact on MOF Properties
Carboxylic AcidCoordination to metal ionsFormation of the framework structure
Cyano GroupUncoordinated or coordinatedFunctionalization of pores, tuning of electronic properties
Fluorinated RingForms the backbone of the linkerIncreased hydrophobicity, altered guest-host interactions

Future Research Directions and Emerging Methodologies for 5 Cyano 2,3,4 Trifluorobenzoic Acid

Green Chemistry Principles in Synthesis and Derivativatization

The integration of green chemistry is paramount for the environmentally responsible production of 5-Cyano-2,3,4-trifluorobenzoic acid and its derivatives. Research is shifting away from traditional methods that often rely on harsh conditions and hazardous solvents towards more sustainable alternatives. A significant area of development is the use of eco-friendly reaction media and energy sources. For instance, the synergistic use of electrochemical techniques and ionic liquids has been proposed as a "green" route for the synthesis of cyanobenzoic acids. mdpi.com This approach can valorize carbon dioxide (CO2) while reducing the energy required for the reaction. mdpi.com

Another promising avenue is the application of photocatalysis and biocatalysis. Researchers have successfully used light-activated enzymes, or "holoenzymes," to incorporate fluorine into organic molecules in an eco-friendly and precise manner. techexplorist.com This photoenzymatic process not only enhances the properties of the compounds but does so in a more environmentally responsible way, potentially paving the way for greener technologies in chemical production. techexplorist.com The development of green synthetic processes that yield only non-toxic byproducts, such as sodium and potassium salts, is a key goal. miragenews.comosaka-u.ac.jp

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Aromatic Acids

Feature Traditional Methods Green Chemistry Approaches
Solvents Often volatile organic compounds (VOCs) Ionic liquids, water, supercritical fluids
Reagents Stoichiometric, often hazardous reagents Catalytic reagents, biocatalysts, renewable feedstocks (e.g., CO2) mdpi.com
Energy Source Conventional heating (high energy consumption) Photons (photocatalysis), electrochemistry, microwaves mdpi.comtechexplorist.com
Byproducts Often toxic and difficult to treat waste Benign byproducts (e.g., water, salts), or designed for recycling miragenews.comosaka-u.ac.jp

| Atom Economy | Can be low, with significant waste | High, maximizing the incorporation of starting materials into the final product |

Application of Machine Learning and Artificial Intelligence for Property Prediction and Reaction Design

While specific applications of Artificial Intelligence (AI) for this compound are still emerging, the field of cheminformatics is set to revolutionize how research on such molecules is conducted. Machine learning (ML) models can be trained on large datasets of existing fluorinated compounds to predict the physicochemical properties, reactivity, and potential biological activity of new derivatives. This predictive power can significantly reduce the number of "trial-and-error" experiments, saving time and resources.

The foundation for such models lies in the detailed structural and property data generated by analytical techniques. For example, crystallographic data, which details bond lengths, angles, and intermolecular interactions like hydrogen bonding, provides the precise structural information that can be used as inputs for ML algorithms. iucr.org By correlating these structural features with observed properties, AI can design new molecules with tailored characteristics. Furthermore, AI can optimize reaction conditions by predicting the best catalyst, solvent, and temperature for a desired transformation, accelerating the discovery of novel and efficient synthetic routes.

Table 2: Potential AI/ML Applications for this compound Research

Application Area Input Data Examples Predicted Output Potential Impact
Property Prediction Molecular structure, spectroscopic data, known properties of similar compounds. Solubility, melting point, pKa, potential bioactivity. Accelerated screening of new derivatives for specific applications.
Reaction Design Reactants, desired product, known reaction databases. Optimal catalyst, solvent, temperature, and expected yield. Faster development of efficient and sustainable synthesis pathways.

| Spectra Analysis | Raw NMR, IR, or Mass Spectrometry data. | Automated structure elucidation and purity assessment. | Increased throughput and accuracy in sample characterization. |

Development of Novel Catalytic Systems for this compound Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for unlocking the full potential of this compound. Research is focused on creating catalysts that can functionalize this highly fluorinated ring with high selectivity and efficiency. Transition metal catalysis, using elements like copper, rhodium, and palladium, is a powerful tool for these transformations. tdl.orggoogle.com These catalysts can enable challenging reactions such as C-H bond functionalization, allowing for direct modification of the aromatic ring. tdl.org

A particularly innovative area is the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs). For example, the zirconium-based MOF, UiO-66-NH2, has been successfully employed as a recyclable, heterogeneous catalyst for the esterification of various fluorinated benzoic acids. nih.gov The electron-withdrawing nature of the fluorine atoms makes the carboxylic group more electrophilic, facilitating the reaction. nih.gov The key advantages of MOFs include their high surface area, tunable structure, and ease of separation and reuse, which aligns with the principles of green chemistry. nih.gov

Table 3: Emerging Catalytic Systems for Fluorinated Benzoic Acid Transformations

Catalyst Type Example(s) Typical Transformation Key Advantages
Transition Metals Palladium-carbon, Rhodium-carbon, Copper complexes tdl.orggoogle.com Reduction, C-H Functionalization, Cross-coupling High activity and selectivity for specific bond formations. tdl.org
Metal-Organic Frameworks (MOFs) UiO-66-NH2 nih.gov Esterification nih.gov Heterogeneous, high surface area, reusable, thermally stable. nih.gov

| Photoenzymes | Light-activated holoenzymes techexplorist.com | Asymmetric fluorination of olefins techexplorist.com | High selectivity, mild reaction conditions, environmentally friendly. techexplorist.com |

Explorations in N-Heterocyclic Carbene (NHC) and Organocatalysis with this compound

Organocatalysis, which uses small organic molecules as catalysts, represents a major frontier in chemical synthesis, offering a metal-free alternative to traditional methods. N-Heterocyclic Carbenes (NHCs) are a prominent class of organocatalysts known for their unique ability to activate functional groups. While direct applications with this compound are a future prospect, the potential is significant.

NHCs could be explored for various transformations of the carboxylic acid group. For example, an NHC could react with the acid to form an activated acyl-azolium intermediate. This intermediate would be highly reactive towards nucleophiles, enabling efficient esterification or amidation reactions under mild conditions. This avoids the need for stoichiometric activating agents that generate waste. Similarly, other organocatalysts, such as 4-(Dimethylamino)pyridine (DMAP), have been used in related syntheses, demonstrating the general applicability of this approach. mdpi.com Future research will likely focus on designing specific NHC or other organocatalytic systems to control reactivity and selectivity in the unique electronic environment of the trifluorinated cyanobenzoic acid scaffold.

Research into Sustainable Synthesis and Purification Technologies

Beyond the chemistry of the reaction itself, the technologies used for synthesis and purification are critical components of a sustainable process. A major research direction is the move from traditional batch reactors to continuous flow systems. Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability. For a compound like this compound, flow synthesis could enable more efficient and safer handling of reactive intermediates and reagents.

Purification is another area ripe for innovation. Traditional methods like solvent-heavy column chromatography are being challenged by greener alternatives. mdpi.com Research into advanced purification technologies such as supercritical fluid chromatography (SFC), which uses compressed CO2 as the mobile phase, could drastically reduce organic solvent consumption. Membrane-based separations and advanced crystallization techniques also offer pathways to lower energy consumption and waste generation. The development of purification methods for organic fluorine compounds aims to efficiently remove acidic impurities without introducing water, which can be detrimental to the final product's utility. google.com

Table 4: Comparison of Purification Technologies

Technology Traditional Approach (e.g., Column Chromatography) Sustainable Alternative (e.g., SFC, Advanced Crystallization)
Solvent Use High volume of organic solvents. Significantly reduced or eliminated (e.g., using supercritical CO2).
Energy Consumption Can be high, especially if solvent evaporation is required. Often lower, with more efficient separation mechanisms.
Waste Generation Large quantities of used silica (B1680970) and solvent waste. Minimal waste; solvents are often recycled in-line.

| Scalability | Can be challenging and costly to scale up. | Often more straightforward to scale by running for longer times (flow). |

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